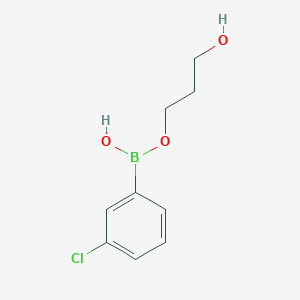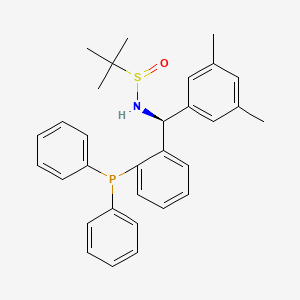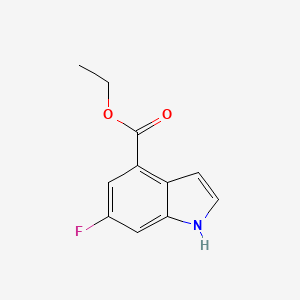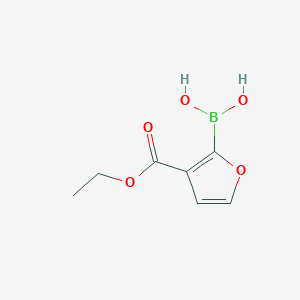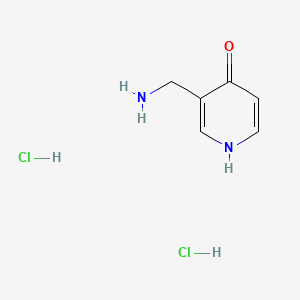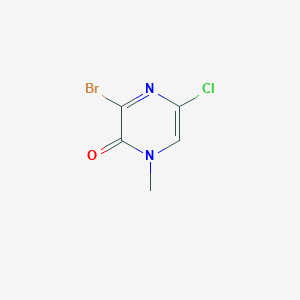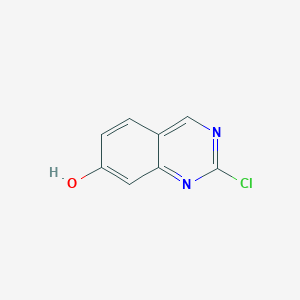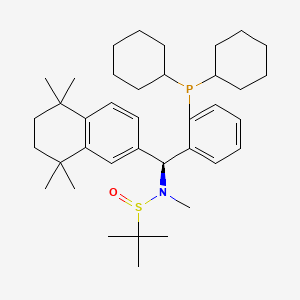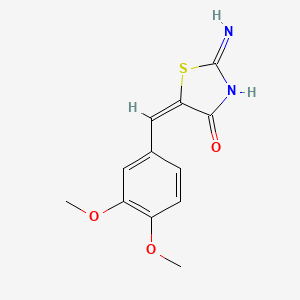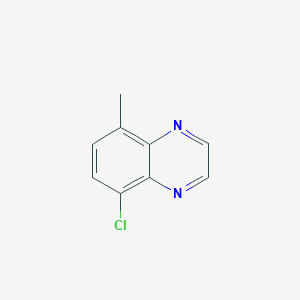
5-Chloro-8-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring structure with a chlorine atom at the 5th position and a methyl group at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methylquinoxaline typically involves the condensation of appropriate ortho-diamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol in the presence of hydrochloric acid and methacrylaldehyde. The reaction is carried out at elevated temperatures, around 90°C, followed by a series of purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and controlled addition of reagents to ensure safety and high yield. The reaction mixture is typically neutralized, washed, and purified to achieve high purity levels suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-8-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research indicates its potential use in developing drugs for treating cancer, viral infections, and neurological disorders.
Industry: It is used in the production of dyes, pigments, and as a precursor for various organic materials .
Wirkmechanismus
The mechanism of action of 5-Chloro-8-methylquinoxaline involves its interaction with specific molecular targets. It can bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth. In cancer research, it has been found to interfere with cell division, leading to apoptosis of cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to interact with DNA and proteins is a key factor in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound without the chlorine and methyl substitutions.
5-Chloroquinoxaline: Similar structure but lacks the methyl group.
8-Methylquinoxaline: Similar structure but lacks the chlorine atom
Uniqueness
5-Chloro-8-methylquinoxaline is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. These substitutions make it more effective in certain applications compared to its unsubstituted or singly substituted counterparts .
Eigenschaften
Molekularformel |
C9H7ClN2 |
|---|---|
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
5-chloro-8-methylquinoxaline |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3 |
InChI-Schlüssel |
BRIDIVNAPIOILN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

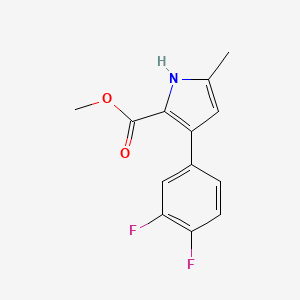
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)

